molecular formula C15H16F3N3O3 B2582771 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid CAS No. 2172474-28-9

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid

Cat. No.: B2582771
CAS No.: 2172474-28-9
M. Wt: 343.306
InChI Key: CQKRRWFDPVBHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid is a sophisticated chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. The compound strategically incorporates a piperidine moiety, a privileged structure in pharmacology, directly onto a quinazolin-4-one core, a heterocycle renowned for its diverse biological activities . This molecular architecture is designed to mimic high-energy intermediates in biosynthesis pathways or to act as a key pharmacophore for targeting enzymes . The quinazoline core is a well-established scaffold in the development of anticancer agents, with several approved drugs such as gefitinib and erlotinib serving as benchmarks for tyrosine kinase inhibition . Furthermore, quinazoline derivatives demonstrate a broad spectrum of other pharmacological properties, including antimicrobial, anti-inflammatory, and antifungal activities, making them a versatile starting point for lead optimization . The piperidine subunit is frequently employed in agrochemical and pharmaceutical compounds for its ability to inhibit key enzymes, such as those involved in sterol biosynthesis . Researchers can utilize this hybrid compound as a crucial intermediate or a novel lead for developing new therapeutic agents targeting a range of diseases. Its primary research value lies in its potential to address the growing challenge of antimicrobial and antifungal resistance, as well as in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-piperidin-4-ylquinazolin-4-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.C2HF3O2/c17-13-11-3-1-2-4-12(11)15-9-16(13)10-5-7-14-8-6-10;3-2(4,5)1(6)7/h1-4,9-10,14H,5-8H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKRRWFDPVBHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with a piperidine derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes:

    Formation of the quinazolinone core: This can be achieved through the condensation of anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the piperidine ring: This step involves nucleophilic substitution reactions where the piperidine moiety is introduced.

    Final purification: The crude product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone and piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For example, it has been shown to exhibit superior antiproliferative activity compared to standard chemotherapy agents like doxorubicin and cisplatin. This suggests that it may serve as a promising candidate for novel cancer treatments .

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial activity against various pathogens. In one study, synthesized quinazolinone derivatives demonstrated antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .

Apoptosis Induction

In vitro studies have revealed that treatment with this compound leads to significant alterations in the expression levels of apoptosis-related proteins such as Bcl-2 and Bax, confirming its role in promoting programmed cell death in cancer cells .

Antimicrobial Mechanism

The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit critical cellular processes, although specific pathways remain under investigation .

Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

StudyFocusFindings
Study AAnticancerDemonstrated superior antiproliferative activity compared to doxorubicin
Study BAntimicrobialExhibited significant activity against Mycobacterium smegmatis with MIC of 6.25 µg/ml
Study CMechanistic InsightsInduced apoptosis in A549 cells through modulation of Bcl-2 and Bax proteins

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind effectively to these targets. This binding can modulate the activity of the receptors or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key Structural Features
  • Core Heterocycle: The dihydroquinazolinone core distinguishes it from analogues like indole- or benzodiazol-based compounds.
  • Substituents : The piperidinyl group at position 3 is a common pharmacophore in medicinal chemistry, shared with compounds such as DMPI and CDFII (anti-MRSA agents) .
  • Counterion : The TFA salt contrasts with neutral or other salt forms (e.g., hydrochlorides in ), improving solubility .
Data Table: Structural and Physicochemical Comparison
Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Purity/Solubility Yield (%)
Target Compound Dihydroquinazolinone 178.15 Piperidinyl, TFA salt 95%, high polar solubility Quant.
7A1 (Thiadiazole Derivative) Dihydroquinazolinone ~450 (est.) Bromophenyl, thiadiazole Not reported 56
DMPI Indole ~450 (est.) Piperidinyl, methylphenyl Not reported Not reported
4-Chloro-1-(piperidin-4-yl) derivative Benzodiazol 232 (free base) Chloro, TFA salt High solubility 87

Research Findings and Implications

Piperidinyl Role: The piperidinyl group enhances target binding across analogues, but the heterocyclic core dictates specificity. For example, dihydroquinazolinones may favor enzyme active sites, while indoles target bacterial membranes .

Substituent Impact : Bulky groups (e.g., bromophenyl in 7A1) reduce synthetic efficiency but may improve target affinity .

Counterion Effects : TFA salts offer superior solubility over hydrochlorides or free bases, critical for in vivo applications .

Biological Activity

The compound 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one
  • Molecular Formula : C14H17N3O
  • Molar Mass : 237.31 g/mol

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. One study synthesized various quinazoline derivatives and evaluated their cytotoxic effects against multiple human cancer cell lines. Notably, compounds demonstrated sub-micromolar potency against colorectal (HT29), glioblastoma (U87), and breast cancer (MCF-7) cell lines .

CompoundCell LineIC50 (µM)
39HT29<0.05
39U87<0.05
64MCF-70.1

These findings suggest that the compound's structural features contribute to its ability to inhibit tumor growth through mechanisms such as tubulin polymerization inhibition .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, the inhibition of PI3Kδ has been highlighted as a promising target for anticancer therapy. Compounds similar to 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one were found to inhibit PI3Kδ with distinct profiles, which may lead to potential therapeutic applications in oncology .

The proposed mechanism of action for quinazoline derivatives involves interference with microtubule dynamics and cell cycle arrest. Compounds have been shown to induce G2/M phase arrest in cancer cells, indicating their role in disrupting normal cell division processes . Additionally, molecular docking studies suggest that these compounds bind effectively to tubulin polymerization sites, similar to established inhibitors like nocodazole .

Case Study 1: In Vitro Evaluation

In a controlled study evaluating the cytotoxic effects of various quinazoline derivatives, the compound was tested against a panel of cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, with certain derivatives exhibiting enhanced potency against resistant cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the piperidine ring significantly affected the biological activity of the compounds. Substituents on the quinazoline core were critical in enhancing anticancer efficacy and selectivity towards specific cancer types .

Chemical Reactions Analysis

Reductive Amination for Piperidine Functionalization

The piperidine moiety is introduced via reductive amination using biarylaldehydes. For example:

  • Intermediate Preparation : tert-Butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)piperidine-1-carboxylate is deprotected under acidic conditions to yield 7-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one .

  • Reductive Amination : The free amine reacts with biarylaldehydes (a–f) in the presence of sodium cyanoborohydride (NaBH3CN) to form secondary amines .

Reaction StepReagents/ConditionsYieldReference
DeprotectionTFA in DCM85%
Reductive AminationAldehyde (a–f), NaBH3CN, MeOH70–90%

Role of Trifluoroacetic Acid (TFA)

TFA is integral to the compound’s synthesis and purification:

  • Salt Formation : The free base is protonated by TFA to improve solubility and stability .

  • Deprotection Agent : TFA cleaves tert-butoxycarbonyl (Boc) groups during intermediate synthesis .

Reactivity of the Piperidine Amine

  • Nucleophilic Substitution : The secondary amine participates in alkylation and acylation reactions .

  • Hydrogen Bonding : The protonated amine (TFA salt) forms hydrogen bonds with biological targets, enhancing binding affinity .

Quinazolinone Core Stability

  • Acid/Base Resistance : The dihydroquinazolinone ring remains stable under mild acidic/basic conditions but hydrolyzes in strong acids .

Key Research Findings

  • Stereochemical Impact : R-enantiomers exhibit higher bioactivity due to optimized binding with acetylcholinesterase (e.g., ΔG = −110.82 kJ/mol for 3d ) .

  • SAR Studies : Halogenation at the para or meta position (e.g., Cl, F, I) enhances larvicidal activity .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid, and how are they optimized?

  • Methodology : A one-pot synthesis utilizing trifluoroacetic acid (TFA) as a CF₃ source is widely employed. Key steps include:

  • Reacting quinazolinone precursors with piperidine derivatives in a polar aprotic solvent (e.g., DMF) at 80–100°C.
  • Optimizing equivalents of TFA (typically 1.5–2.0 eq) to enhance trifluoromethylation efficiency.
  • Purification via recrystallization or column chromatography, followed by characterization using ¹⁹F NMR and HPLC (≥95% purity threshold) .
    • Data : Yield optimization studies show a 15–20% increase in product recovery when using TFA over alternative CF₃ sources (e.g., TMSCF₃).

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • HPLC Analysis : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (75:25 v/v) at 1.0 mL/min flow rate. Monitor UV absorption at 254 nm .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and assess impurities via LC-MS.

Advanced Research Questions

Q. What strategies are recommended for identifying and quantifying synthetic by-products or impurities in this compound?

  • Methodology :

  • Impurity Profiling : Use LC-MS with electrospray ionization (ESI+) to detect low-abundance by-products (e.g., dealkylated intermediates or piperidine adducts).
  • Reference Standards : Compare retention times and spectral data against certified impurities (e.g., 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) .
    • Data : Stress testing (acid/base hydrolysis, oxidation) reveals ≤0.5% impurity levels under standard synthesis conditions.

Q. How can reaction kinetics and mechanistic pathways be studied for the trifluoromethylation step involving TFA?

  • Methodology :

  • In Situ Monitoring : Employ ReactIR spectroscopy to track CF₃ radical formation and intermediate species during the reaction.
  • Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps (e.g., C-F bond activation) .
    • Data : Kinetic studies indicate a second-order dependence on TFA concentration, with activation energy (Eₐ) of ~45 kJ/mol.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in CNS targets?

  • Methodology :

  • Receptor Binding Assays : Screen against serotonin (5-HT₂A) or dopamine receptors using radioligand displacement (e.g., [³H]Ketanserin).
  • Functional Assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs linked to piperidine-containing ligands .
    • Data : IC₅₀ values for 5-HT₂A binding range from 10–50 nM, suggesting high affinity.

Analytical and Regulatory Considerations

Q. How should researchers address the lack of published safety data (e.g., flash point, LD₅₀) for this compound?

  • Methodology :

  • Derived Data : Estimate flammability via closed-cup flash point testers (e.g., Pensky-Martens).
  • Acute Toxicity : Perform OECD Guideline 423 studies in rodents, dosing at 300–2000 mg/kg .

Q. What chromatographic methods are validated for polymorph screening of this compound?

  • Methodology :

  • XRPD Analysis : Identify crystalline forms using Cu-Kα radiation (2θ range: 5–40°).
  • Thermogravimetric Analysis (TGA) : Monitor dehydration events (≤1% weight loss up to 150°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.